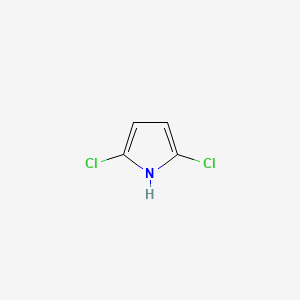

1H-Pyrrole, 2,5-dichloro-

Description

Historical Context and Evolution of Research on Halogenated Pyrroles

The study of pyrrole (B145914) and its derivatives dates back to the 19th century. tue.nl Given the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions, including halogenation. wikipedia.orgresearchgate.net Early investigations into the chlorination of pyrrole often resulted in the formation of polychlorinated mixtures and oxidized products, making the controlled synthesis of specific isomers challenging. acs.org

The evolution of synthetic methodologies, particularly the use of milder and more selective halogenating agents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), allowed for greater control over the halogenation process. acs.orgnih.gov This advancement was crucial for isolating and studying specific halogenated pyrroles. The development of protective group strategies, for instance, using a triisopropylsilyl group on the nitrogen atom, enabled halogenation at the less reactive 3-position, further expanding the synthetic utility of these compounds. wikipedia.orgcdnsciencepub.com The discovery of thousands of naturally occurring organohalogen compounds, many of which feature a halogenated pyrrole or indole (B1671886) core, has further fueled research into their synthesis and properties. researchgate.net This includes compounds with significant biological activity, such as the insecticide chlorfenapyr, which is derived from a class of microbially produced halogenated pyrroles. wikipedia.org

Significance of 1H-Pyrrole, 2,5-dichloro- in Academic Research

1H-Pyrrole, 2,5-dichloro- is a key intermediate in organic synthesis, primarily valued as a precursor for constructing more elaborate molecules. Its reactivity is defined by the two chlorine atoms at the alpha-positions (C2 and C5), which are susceptible to substitution and coupling reactions, and the N-H proton, which can be substituted to modify solubility and reactivity.

The synthesis of 2,5-dichloropyrrole can be achieved through the direct chlorination of pyrrole. acs.org For example, reacting pyrrole with agents like sulfuryl chloride or through an acid-catalyzed intermolecular reaction involving an N-chloro intermediate can yield the 2,5-dichloro- derivative, among other chlorinated products. acs.org Computational studies have explored the relative stability of dichloropyrrole isomers, finding 2,4-dichloropyrrole to be the most stable, with 2,5-dichloropyrrole being 0.62 kcal/mol less stable. nih.gov

In academic research, one of the significant applications of 2,5-dichloropyrrole is in polymerization. After protection of the nitrogen atom (e.g., with a tert-butoxycarbonyl group, BOC), the resulting N-BOC-2,5-dichloropyrrole can undergo polymerization reactions, although its reactivity is noted to be lower than the corresponding dibrominated species. tue.nltue.nl These reactions are sensitive, with conditions needing careful optimization to avoid the formation of insoluble tars. tue.nl It also serves as a starting material for creating substituted pyrroles; for instance, it can be used to prepare 2,5-diphenylpyrrole. biosynth.com Furthermore, derivatives of 2,5-dichloropyrrole are used to synthesize compounds with potential biological applications, such as 2,5-dichloro-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehydes, which have been screened for antimicrobial activity. ejpmr.comresearchgate.net

Table 1: Properties of 1H-Pyrrole, 2,5-dichloro-

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃Cl₂N |

| Molar Mass | 136.0 g/mol |

| Appearance | Not specified in results |

| CAS Number | 626-00-6 |

| Synonyms | 2,5-Dichloropyrrole |

This data is compiled from chemical databases and may vary based on the source.

Current Research Trajectories and Future Outlooks

Current research involving halogenated pyrroles, including derivatives of 2,5-dichloropyrrole, is expanding into several key areas, notably materials science and medicinal chemistry. The ability to synthesize well-defined oligo(pyrrole-2,5-diyl)s and polymers from dichlorinated precursors is of interest for developing new conductive materials and functional polymers. tue.nlnumberanalytics.com

In medicinal chemistry, the pyrrole nucleus is a valuable scaffold for developing new therapeutic agents. mdpi.commdpi.com Halogenation is a common strategy to modulate the biological activity of a lead compound. Research has shown that pyrrole derivatives possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govekb.egnih.govacs.org For example, some halogenated pyrroles have demonstrated the ability to inhibit bacterial DNA gyrase or affect macromolecule synthesis in bacteria. mdpi.comnih.govacs.org Chalcone-imide derivatives based on a 3,4-dichloro-1H-pyrrole-2,5-dione scaffold have shown promising antiproliferative effects against human cancer cell lines. ekb.eg

Future research will likely focus on developing more efficient and environmentally friendly ("green") synthetic methods for preparing 2,5-dichloropyrrole and its derivatives. numberanalytics.com There is a continuous need for new antibacterial and antifungal agents due to rising antimicrobial resistance, and halogenated pyrroles will continue to be an important class of compounds for lead optimization in drug discovery. mdpi.comresearchgate.net The structural optimization of these compounds, including the strategic placement of halogen atoms and other functional groups, opens new avenues for creating potent and selective bioactive molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N/c5-3-1-2-4(6)7-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJCRRLRSVMJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481703 | |

| Record name | 1H-Pyrrole, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56454-23-0 | |

| Record name | 1H-Pyrrole, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1h Pyrrole, 2,5 Dichloro

Classical Synthetic Routes to Halogenated Pyrroles

Traditional methods for synthesizing halogenated pyrroles, including 2,5-dichloropyrrole, have historically relied on direct halogenation of pyrrole (B145914) precursors and cyclization strategies.

Halogenation Reactions of Pyrrole Precursors

The direct halogenation of a pre-formed pyrrole ring is a common and straightforward approach. Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Reagents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are frequently used for chlorination.

The reaction of pyrrole with sulfuryl chloride can lead to the substitution of all available ring positions if used in excess. rsc.org However, by carefully controlling the stoichiometry and reaction conditions, it is possible to achieve selective dichlorination. For instance, the chlorination of methyl pyrrole-2-carboxylate with sulfuryl chloride has been studied to produce various chlorinated derivatives, including dichlorinated products. rsc.org Similarly, N-chlorosuccinimide is a milder chlorinating agent used for the synthesis of chloro- and dichloropyrroles, often providing better control over the degree of halogenation. nih.gov A patent describes the preparation of halogenated pyrrole derivatives by reacting a pyrrole compound with a halogenating agent like sulfuryl chloride in a suitable solvent. google.com

The orientation of the halogen substituents is influenced by the existing groups on the pyrrole ring. For 2-carbonylpyrroles, chlorination tends to occur at the 4- and 5-positions. rsc.org The reaction mechanism for chlorination with sulfuryl chloride in ether can involve both heterolytic and homolytic pathways. rsc.org

Table 1: Examples of Classical Halogenation of Pyrrole Precursors

| Pyrrole Precursor | Halogenating Agent | Solvent | Conditions | Product | Yield | Reference |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-Chlorosuccinimide (NCS) | Dichloromethane | Room temp., overnight | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61% | nih.gov |

| Methyl pyrrole-2-carboxylate | Sulfuryl Chloride (SO₂Cl₂) | Ether | - | Methyl 4,5-dichloropyrrole-2-carboxylate | N/A | rsc.org |

| Pyrrole derivative (II) | Sulfuryl Chloride (SO₂Cl₂) | Suitable solvent | N/A | Halogenated pyrrole derivative (III) | N/A | google.com |

Note: Yields and conditions are as reported in the cited sources. N/A indicates data not available in the abstract.

Ring-Closing Strategies Involving Halogenated Intermediates

Ring-closing strategies are fundamental to constructing the pyrrole core itself. While it is more common to halogenate the pyrrole ring after its formation, synthetic strategies can involve the cyclization of precursors that may already contain halogens or are designed for subsequent halogenation. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a cornerstone of pyrrole synthesis. semanticscholar.orged.gov

A strategic approach involves a multi-step sequence where a readily available starting material is first converted into a suitable 1,4-dicarbonyl compound or an equivalent, which then undergoes a Paal-Knorr reaction, followed by a halogenation step. cognitoedu.orgkapnayan.com For example, an efficient cascade synthesis of pyrroles from nitroarenes has been developed using an iron catalyst. nih.gov This process involves the initial reduction of the nitroarene to an aniline (B41778), followed by an acid-catalyzed Paal-Knorr condensation with a 1,4-diketone to form the pyrrole ring, which can then be subjected to halogenation. nih.gov

Ring-closing metathesis (RCM) represents another powerful tool for synthesizing cyclic compounds, including pyrrole precursors. organic-chemistry.orgorganic-chemistry.org The synthesis of N-sulfonyl- and N-acylpyrroles can be achieved through the RCM of diallylamines, followed by an in-situ oxidation to form the aromatic pyrrole ring. organic-chemistry.org While not directly producing 2,5-dichloropyrrole, this method creates the core structure that is amenable to subsequent halogenation.

Advanced and Novel Synthetic Protocols

Modern synthetic chemistry has introduced more sophisticated, efficient, and environmentally friendly methods for preparing halogenated pyrroles.

Transition Metal-Catalyzed Syntheses of Halogenated Pyrroles

Transition metal catalysis offers highly selective and efficient pathways for forming the bonds required in halogenated pyrrole synthesis. sioc-journal.cnnih.gov These methods can be used to construct the pyrrole ring itself or to perform cross-coupling reactions on a pre-existing halogenated pyrrole.

Copper-catalyzed reactions, such as the Ullmann condensation, have been applied in the polymerization of N-BOC-2,5-dichloropyrrole, demonstrating the reactivity of the C-Cl bonds in this compound under transition metal catalysis. tue.nl Palladium-catalyzed cross-coupling reactions, like the Suzuki, Stille, and Sonogashira reactions, are invaluable for modifying halogenated heterocycles, allowing for the introduction of various substituents onto the pyrrole ring. mdpi.com

Furthermore, transition metals like rhodium and zinc have been used to catalyze the synthesis of substituted pyrroles from dienyl azides at room temperature, offering a mild pathway to the pyrrole core. organic-chemistry.org The resulting pyrroles can possess substituents that direct subsequent halogenation to the desired 2- and 5-positions. Iron catalysis has also been employed in the domino synthesis of pyrroles from nitroarenes and 1,4-dicarbonyls, providing a robust route to the pyrrole scaffold. nih.gov

Green Chemistry Approaches in Halogenated Pyrrole Synthesis

In line with the principles of green chemistry, several eco-friendly methods for pyrrole synthesis and halogenation have been developed. semanticscholar.orgrsc.orgmdpi.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

A significant advancement is the use of enzymatic catalysis. FADH₂-dependent halogenases are enzymes that can catalyze the specific halogenation of organic substrates. nih.gov The halogenase PltA, involved in the biosynthesis of the antifungal agent pyoluteorin, has been shown to catalyze the dichlorination of a pyrrolyl-S-carrier protein, adding chlorine atoms to the pyrrole ring in a stepwise manner. nih.govresearchgate.net This enzymatic approach offers remarkable regio- and chemo-selectivity under mild, aqueous conditions.

Other green strategies include:

Iron-Catalyzed Cascade Reactions: An efficient and general cascade synthesis of pyrroles from nitroarenes has been achieved using an acid-tolerant homogeneous iron catalyst with green reductants like formic acid or molecular hydrogen. nih.gov

Solvent-Free Reactions: The Paal-Knorr pyrrole synthesis can be performed without a solvent and catalyst by simply heating the reactants, such as 2,5-hexanedione (B30556) and an aniline derivative, resulting in high atom economy and a simple work-up. ed.gov

Aqueous Conditions: The Paal-Knorr condensation has been successfully carried out in water using a catalytic amount of iron(III) chloride, providing a mild and environmentally benign pathway to N-substituted pyrroles. organic-chemistry.org

Table 2: Comparison of Green Synthesis Approaches for Pyrroles

| Method | Catalyst/Medium | Key Features | Precursor Example | Reference |

| Enzymatic Halogenation | FADH₂-dependent halogenase (PltA) | High regioselectivity, aqueous conditions | Pyrrolyl-S-carrier protein | nih.govnih.gov |

| Cascade Synthesis | Iron(II) tetrafluoroborate/Tetraphos | Uses green reductants (formic acid), high functional group tolerance | 4-Fluoronitrobenzene | nih.gov |

| Paal-Knorr Synthesis | Water / Iron(III) chloride | Mild reaction conditions, environmentally benign solvent | 2,5-Dimethoxytetrahydrofuran | organic-chemistry.org |

| Paal-Knorr Synthesis | Solvent- and catalyst-free | High atom economy, simple procedure | 2,5-Hexanedione | ed.gov |

Microwave-Assisted Synthesis and Flow Chemistry Techniques for Pyrrole Halogenation

To accelerate reaction rates and improve process control, microwave irradiation and continuous flow chemistry have been applied to the synthesis and halogenation of pyrroles.

Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net It has been successfully applied to various pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions. pensoft.netpensoft.net The synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines, for example, can be achieved rapidly under microwave irradiation in solvent-free conditions. pensoft.net This rapid and efficient heating makes it an attractive method for preparing pyrrole precursors that can then be halogenated.

Flow chemistry offers significant advantages for handling hazardous reagents and controlling highly exothermic reactions, such as halogenations. rsc.org The use of microreactors or tube reactors allows for superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, stoichiometry), and enhanced safety. sioc-journal.cnacs.org Halogenations using highly reactive and toxic reagents like elemental halogens can be performed more safely in a continuous flow setup. rsc.org The reagent can be dosed accurately, and any hazardous materials can be quenched in-line, minimizing operator exposure. This technology is well-suited for the industrial-scale synthesis of 2,5-dichloropyrrole, providing a safer, more efficient, and scalable alternative to traditional batch processes.

Regioselective and Chemoselective Control in Synthesis

The synthesis of 2,5-dichloro-1H-pyrrole necessitates precise control over the reaction to ensure the selective introduction of chlorine atoms at the desired C-2 and C-5 positions of the pyrrole ring, while avoiding over-chlorination or reaction at other sites (C-3 and C-4). This requires a deep understanding of the electronic properties of the pyrrole ring and the careful selection of synthetic strategies, including the choice of chlorinating agents, the use of protecting groups, and enzymatic methods.

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The α-positions (C-2 and C-5) are inherently more reactive towards electrophiles than the β-positions (C-3 and C-4). This is due to the greater ability of the α-positions to stabilize the positive charge in the reaction intermediate through resonance. quora.com However, this high reactivity also presents a challenge, as it can easily lead to the formation of poly-halogenated and undesired side-products. nih.govrsc.org

Strategic Approaches to Regioselectivity

Several key strategies have been developed to achieve the regioselective synthesis of 2,5-dichloro-1H-pyrrole. These approaches can be broadly categorized as: direct chlorination under controlled conditions, the use of N-protecting groups to modulate reactivity, and biocatalytic halogenation.

Direct Chlorination:

Direct chlorination of pyrrole or its derivatives can be achieved using various chlorinating agents. The choice of reagent and reaction conditions is critical to control the regioselectivity and prevent over-chlorination. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas. google.comgoogle.com

For instance, the chlorination of methyl pyrrole-2-carboxylate with sulfuryl chloride can lead to the formation of methyl 4,5-dichloropyrrole-2-carboxylate. rsc.org The presence of an electron-withdrawing group at the C-2 position deactivates the ring towards electrophilic substitution, but the α-positions (relative to the nitrogen) remain the most nucleophilic. The reaction of pyrrole-2-carboxylic acid with two molar equivalents of chlorine in acetic acid has been shown to yield 4,5-dichloropyrrole-2-carboxylic acid. cdnsciencepub.com

The following table summarizes selected examples of the direct chlorination of pyrrole derivatives to achieve dichlorination, highlighting the reagents, conditions, and yields.

| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | Sulfuryl chloride, catalytic bromine | Acetic acid, 70°C | 4-Chloro-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | 84 | google.comgoogle.com |

| 2-Trichloroacetyl pyrrole | Sulfuryl chloride | Higher concentration, longer reaction time | 4,5-Dichloro-2-trichloroacetyl pyrrole | 85 | nih.gov |

| Methyl pyrrole-2-carboxylate | Chlorine in acetic acid (2.5 mol equiv) | Acetic acid, 24 h | Methyl 4,5-dichloropyrrole-2-carboxylate | - | cdnsciencepub.com |

| Pyrrole-2-carboxylic acid | Chlorine in acetic acid (2 mol equiv) | Acetic acid, 20°C, 10 h | 4,5-Dichloropyrrole-2-carboxylic acid | 24 | cdnsciencepub.com |

N-Protecting Groups:

The use of protecting groups on the pyrrole nitrogen is a powerful strategy to control regioselectivity. N-protecting groups, particularly electron-withdrawing ones like sulfonyl groups, reduce the electron density of the pyrrole ring, thereby moderating its reactivity and allowing for more controlled halogenation. researchgate.net For example, the chlorination of N-Ts-protected (tosyl-protected) pyrrole with 2.4 equivalents of N-chloro-N-fluorobenzenesulfonylamine (CFBSA) affords the 2,5-dichlorinated product in 86% yield. rsc.org This demonstrates the effectiveness of N-protection in directing the chlorination to the desired positions.

Enzymatic Halogenation:

A highly selective and environmentally benign approach to the synthesis of halogenated pyrroles is through enzymatic halogenation. Flavin-dependent halogenases have been identified that can catalyze the site-selective chlorination of pyrrole-containing molecules. nih.govresearchgate.net For instance, the halogenase PrnC can act on free-standing pyrroles and has been used for the site-selective chlorination of various pyrrolic heterocycles. nih.gov Another FADH₂-dependent halogenase, PltA, has been shown to catalyze the dichlorination of a pyrrolyl-S-carrier protein, first at the C-5 position and then at the C-4 position. nih.gov While this specific enzyme produces the 4,5-dichloro derivative, it highlights the potential of biocatalysis for achieving high regioselectivity in pyrrole halogenation.

The table below provides an overview of different synthetic strategies for the regioselective dichlorination of pyrrole derivatives.

| Strategy | Reagent/Catalyst | Substrate | Key Features | Reference |

| Direct Chlorination | Sulfuryl Chloride | 2-Trichloroacetyl pyrrole | Control of stoichiometry and reaction time is crucial for dichlorination over monochlorination. | nih.gov |

| N-Protection | N-chloro-N-fluorobenzenesulfonylamine (CFBSA) | N-Tosylpyrrole | N-protection with an electron-withdrawing group enhances regioselectivity for 2,5-dichlorination. | rsc.org |

| Enzymatic Halogenation | Flavin-dependent halogenase (PrnC) | Various pyrrolic heterocycles | High site-selectivity under mild reaction conditions. | nih.govnih.gov |

| Debrominative Chlorination | Sulfuryl chloride | 5-Bromo-2-(3,4-dichlorophenyl)pyrrole-3-carbonitrile | Displacement of bromine with chlorine can be a high-yield route to chlorinated pyrroles. | google.com |

Chemoselective Control

In the context of synthesizing 2,5-dichloro-1H-pyrrole, chemoselectivity refers to the selective reaction of the chlorinating agent with the C-H bonds of the pyrrole ring over other functional groups that may be present in the molecule. For a simple pyrrole, the main chemoselectivity challenge is to achieve chlorination without oxidation of the pyrrole ring. google.comgoogle.com

When the pyrrole ring is substituted with other reactive functional groups, the challenge of chemoselectivity becomes more pronounced. For example, in a molecule containing both a pyrrole ring and a less reactive aromatic ring, it is possible to selectively chlorinate the pyrrole ring. Research on the reactions of polyfunctional pyrroles, such as those containing formyl groups, has shown that it is possible to perform selective transformations on the functional groups without affecting the chloro-substituents on the pyrrole ring. derpharmachemica.comnih.govscispace.com This indicates that the chloro-substituents are relatively stable under certain reaction conditions, allowing for further synthetic manipulations.

In a study on the synthesis of remdesivir's nucleobase, a highly chemoselective cyanation of pyrrole-2-carboxaldehyde was achieved, showcasing that specific reagents can be chosen to react with one functional group in the presence of the pyrrole ring without affecting the ring itself. researchgate.net This principle of reagent selection is central to achieving chemoselectivity in the synthesis of complex molecules containing the 2,5-dichloropyrrole moiety.

Reaction Mechanisms and Reactivity of 1h Pyrrole, 2,5 Dichloro

Mechanistic Studies of Electrophilic Substitution on 1H-Pyrrole, 2,5-dichloro-

A key example of electrophilic substitution on such a system is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heteroaromatic compounds. acs.orgnih.gov The reaction proceeds through the formation of a chloroiminium cation, known as the Vilsmeier reagent, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). researchgate.netmdpi.com This reagent is a moderately strong electrophile that can be attacked by the π-electrons of the dichloropyrrole ring.

The mechanism involves three main stages:

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. researchgate.net

Electrophilic Attack : The π-system of 2,5-dichloropyrrole attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs at the C-3 position, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). The positive charge is delocalized across the pyrrole (B145914) ring and onto the nitrogen atom.

Aromatization and Hydrolysis : A base (such as DMF) removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the 3-formyl-2,5-dichloropyrrole. researchgate.net

Similarly, nitration of halogenated pyrroles can be achieved, though conditions must be carefully controlled. Pyrrole itself is prone to polymerization under strongly acidic conditions (e.g., H₂SO₄/HNO₃). acs.org Therefore, milder nitrating agents like acetyl nitrate (B79036) (formed from nitric acid and acetic anhydride) are typically employed. acs.org For 2,5-dichloropyrrole, nitration would be expected to yield 2,5-dichloro-3-nitropyrrole. The reaction mechanism follows the standard path for electrophilic aromatic substitution, involving the attack of the nitronium ion (NO₂⁺) on the C-3 position of the pyrrole ring.

Studies on the enzymatic dichlorination of a pyrrolyl-S-carrier protein have shown that electrophilic chlorination can occur sequentially, first at the C-5 position and subsequently at the C-4 position, demonstrating the viability of substitution at the β-position of a halogenated pyrrole. researchgate.net

Nucleophilic Substitution and Displacement Reactions at Halogenated Positions

The carbon-chlorine bonds in 1H-Pyrrole, 2,5-dichloro- are generally unreactive towards nucleophilic aromatic substitution (SₙAr) under standard conditions. This is because the pyrrole ring is inherently electron-rich, which disfavors the attack of a nucleophile. For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex.

In the absence of such activating groups on the 2,5-dichloropyrrole ring itself, forcing conditions or alternative mechanisms would be required to achieve substitution. However, attachment of an electron-withdrawing group to the pyrrole nitrogen, such as a sulfonyl or a phosphinoyl group, can significantly activate the ring towards nucleophilic attack.

The general mechanism for a hypothetical SₙAr reaction on an N-activated 2,5-dichloropyrrole would involve:

Nucleophilic Attack : A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks one of the chlorinated carbons (C-2 or C-5), breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing group on the nitrogen is crucial for stabilizing this intermediate through resonance.

Chloride Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the pyrrole ring is restored, yielding the substituted product.

Studies on analogous dichlorinated heterocycles, such as 2,4-dichloropyrimidines, have shown that regioselective substitution is possible and can be controlled. For example, while many nucleophiles preferentially attack the C-4 position of 5-substituted-2,4-dichloropyrimidines, tertiary amines show excellent selectivity for the C-2 position. This suggests that with appropriate choice of nucleophile and reaction conditions, selective mono- or di-substitution on 2,5-dichloropyrrole could potentially be achieved, provided the ring is sufficiently activated. Acid-catalyzed amination has also been shown to be effective for other chloropyrrolo-heterocycles, particularly with anilines in aqueous media.

Metalation and Cross-Coupling Reactions of 1H-Pyrrole, 2,5-dichloro-

The chlorine atoms of 1H-Pyrrole, 2,5-dichloro- serve as effective handles for metalation and subsequent cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Metalation (Halogen-Metal Exchange) 2,5-Dichloropyrrole can undergo halogen-metal exchange upon treatment with strong organometallic bases, typically alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium. This reaction involves the replacement of one or both chlorine atoms with lithium, generating a highly reactive organolithium intermediate. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting lithiated pyrrole can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups. For example, quenching with N,N-dimethylformamide (DMF) would yield an aldehyde. The degree of lithiation (mono- vs. di-lithiation) can often be controlled by the stoichiometry of the alkyllithium reagent.

Palladium-Catalyzed Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are among the most versatile methods for functionalizing halogenated heterocycles. 1H-Pyrrole, 2,5-dichloro- can act as the electrophilic partner in several such reactions.

Suzuki-Miyaura Coupling : This reaction couples the dichloropyrrole with an organoboron reagent (a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: (1) oxidative addition of the palladium(0) catalyst to the C-Cl bond, (2) transmetalation of the organic group from the boron reagent to the palladium center, and (3) reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. This method is widely used due to the stability and low toxicity of the boronic acid reagents. Analogous reactions on 2,5-dibromothiophene (B18171) have been shown to be effective.

Stille Coupling : This reaction involves the coupling of the dichloropyrrole with an organostannane reagent (e.g., R-SnBu₃) catalyzed by palladium. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback.

Negishi Coupling : In this reaction, a pre-formed organozinc reagent is coupled with the dichloropyrrole, again using a palladium or nickel catalyst. Organozinc reagents are highly reactive, allowing for milder reaction conditions compared to some other coupling methods.

The table below illustrates potential products from Suzuki-Miyaura cross-coupling reactions with 1H-Pyrrole, 2,5-dichloro-.

| Boronic Acid Partner | Catalyst/Base System (Typical) | Potential Product(s) |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-5-phenyl-1H-pyrrole and/or 2,5-Diphenyl-1H-pyrrole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Chloro-5-(4-methoxyphenyl)-1H-pyrrole and/or 2,5-Bis(4-methoxyphenyl)-1H-pyrrole |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Chloro-5-(thiophen-2-yl)-1H-pyrrole and/or 2,5-Di(thiophen-2-yl)-1H-pyrrole |

This table presents hypothetical reaction outcomes based on established cross-coupling methodologies for similar halogenated heterocycles.

Ring-Opening and Rearrangement Pathways Involving the Pyrrole Core

The aromatic pyrrole ring is generally stable and resistant to ring-opening or rearrangement reactions under typical synthetic conditions. Its aromatic stabilization energy contributes to this stability. Consequently, there are very few reports of ring-opening or rearrangement pathways for simple halogenated pyrroles like 1H-Pyrrole, 2,5-dichloro-.

Most known ring-opening reactions of pyrrole derivatives involve highly strained or activated systems. For example, enzymatic ring opening is a key step in the biological degradation of porphyrins (which are composed of four pyrrole rings). Chemically, ring-opening often requires harsh oxidative conditions or the use of specific reagents that can overcome the aromatic stabilization.

Rearrangement reactions are also uncommon. One specific example involves the base-catalyzed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole (a non-aromatic pyrrolenine) to form substituted pyridines. acs.org This pathway, however, relies on the specific nature of the starting material, which is not an aromatic 1H-pyrrole, and is not a general rearrangement pathway for compounds like 1H-Pyrrole, 2,5-dichloro-. For the stable, aromatic 1H-Pyrrole, 2,5-dichloro-, such transformations are not expected to occur readily.

Radical Reactions and Photochemical Transformations of Halogenated Pyrroles

The carbon-chlorine bonds in 1H-Pyrrole, 2,5-dichloro- can be susceptible to homolytic cleavage under photochemical conditions (i.e., upon exposure to UV light). The energy from UV irradiation can be sufficient to break the C-Cl bond, which is typically the weakest bond in the molecule, leading to the formation of a pyrrolyl radical and a chlorine radical.

The generated pyrrolyl radical is a highly reactive intermediate that can undergo several subsequent reactions:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another molecule in the reaction mixture to form monochloropyrrole.

Dimerization : Two pyrrolyl radicals can couple to form bipyrrole derivatives.

Reaction with Other Radicals : The pyrrolyl radical can react with other radical species present in the system.

The photolysis of other chlorinated aromatic compounds, such as 2,4-dichlorophenol, has been shown to proceed through radical intermediates and can lead to dechlorination or other transformations. The photolysis of chloropicrin (B1668804) (trichloronitromethane) also proceeds via C-N bond cleavage to form radicals. By analogy, the photolysis of 2,5-dichloropyrrole in a hydrogen-donating solvent would likely lead to stepwise dechlorination, yielding 2-chloropyrrole and eventually unsubstituted pyrrole.

In addition to direct photolysis, radical reactions can be initiated by chemical radical initiators. These reactions could potentially lead to radical-mediated substitution reactions, where a radical species adds to the pyrrole ring, or radical-mediated cross-coupling processes. However, such reactions are less common for this specific substrate compared to the palladium-catalyzed methods described in section 3.3.

Derivatization and Functionalization Strategies of 1h Pyrrole, 2,5 Dichloro

C-H Functionalization of the Pyrrole (B145914) Ring System

While the halogenated sites of 1H-Pyrrole, 2,5-dichloro- are primary points for modification, the remaining C-H bonds at the 3- and 4-positions of the pyrrole ring also offer opportunities for functionalization. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity.

Recent advancements in catalysis have enabled the enantioselective C-H functionalization of pyrrole derivatives. Although direct examples involving 2,5-dichloropyrrole are not prevalent in the cited literature, the principles established with other pyrrole systems are applicable. For instance, palladium catalysts paired with chiral ligands have been successfully employed for the asymmetric C-H functionalization of pyrroles with diazo compounds, yielding chiral pyrrole derivatives with high enantioselectivity nih.gov. This methodology could potentially be adapted to introduce chiral side chains at the C-3 position of the 2,5-dichloropyrrole core.

Furthermore, palladium-catalyzed C-H activation has been utilized in the synthesis of N-N atropisomers, where structurally diverse indole-pyrrole atropisomers possessing a chiral N-N axis were produced with good yields and high enantioselectivities through alkenylation, alkynylation, allylation, or arylation reactions. This versatile C-H functionalization strategy allows for the iterative functionalization of pyrroles with exquisite selectivity.

The following table summarizes representative palladium-catalyzed C-H functionalization reactions on the pyrrole ring system, which could be conceptually applied to 1H-Pyrrole, 2,5-dichloro-.

| Reaction Type | Catalyst System | Functional Group Introduced | Potential Application to 1H-Pyrrole, 2,5-dichloro- |

| Enantioselective C-H Functionalization | Pd(OAc)2 / Chiral Ligand | Chiral side chains | Introduction of chirality at C-3/C-4 positions |

| N-N Atropisomer Synthesis | Pd(OAc)2 / l-tert-leucine | Alkenyl, alkynyl, allyl, or aryl groups | Synthesis of novel atropisomeric structures |

| Direct C-H Alkylation | Pd(II) / Norbornene | Alkyl groups | Selective alkylation at the C-3/C-4 positions |

Functional Group Interconversions at Halogenated Sites

The chlorine atoms at the 2- and 5-positions of 1H-Pyrrole, 2,5-dichloro- are amenable to a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These transformations are fundamental to the elaboration of the pyrrole core, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloropyrrole with boronic acids or their esters. It is a versatile method for introducing aryl or vinyl substituents at the 2- and 5-positions mdpi.commdpi.comresearchgate.netnih.govnih.gov. By controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-substitution, leading to the synthesis of 2-chloro-5-arylpyrroles or 2,5-diarylpyrroles.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling 1H-Pyrrole, 2,5-dichloro- with terminal alkynes wikipedia.orgnih.govlibretexts.orgnih.govrsc.org. This method is instrumental in the synthesis of pyrroles bearing alkynyl moieties, which are valuable precursors for further transformations or for incorporation into conjugated systems.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the halogenated sites wikipedia.orgnih.govrug.nl. This is a powerful method for synthesizing aminopyrroles, which are important substructures in many biologically active molecules nih.govresearchgate.netnih.gov.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple chloroarenes, under certain conditions, particularly with strong nucleophiles or when the pyrrole ring is activated by electron-withdrawing groups, direct nucleophilic substitution of the chlorine atoms can occur lookchem.comrsc.orgnih.govstackexchange.comyoutube.com.

The table below provides an overview of these key functional group interconversion reactions.

| Reaction Name | Catalyst/Reagents | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Aryl/Vinylboronic acid | C-C (sp2-sp2) | Aryl/Vinyl-substituted pyrroles |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Terminal alkyne | C-C (sp2-sp) | Alkynyl-substituted pyrroles |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N | Amino-substituted pyrroles |

| Nucleophilic Aromatic Substitution | Strong Nucleophile | C-Nu | Varies with nucleophile |

Synthesis of Pyrrole-Based Heterocycles Utilizing 1H-Pyrrole, 2,5-dichloro- as a Building Block

The difunctional nature of 1H-Pyrrole, 2,5-dichloro- makes it an excellent starting material for the construction of fused heterocyclic systems. Through sequential or one-pot reactions, the two chloro groups can be used to build new rings onto the pyrrole core.

A significant application is in the synthesis of pyrrolo[3,2-d]pyrimidines . These fused heterocycles are of considerable interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as inhibitors for various kinases nih.gov. The synthesis can be envisioned to proceed through a two-step sequence involving, for example, a Buchwald-Hartwig amination at one chloro position with an aminopyrimidine, followed by an intramolecular cyclization. Alternatively, a double amination followed by cyclization with a suitable C1 source can be employed nih.govresearchgate.netresearchgate.netmdpi.com.

Similarly, 1H-Pyrrole, 2,5-dichloro- can serve as a precursor for pyrrolotriazines , another class of fused heterocycles with potential biological activity nih.govmdpi.com. The synthetic strategy would likely involve reactions with hydrazine (B178648) or substituted hydrazines to form a dihydropyrrolotriazine, which can then be oxidized to the aromatic pyrrolotriazine.

Furthermore, the derivatized products from functional group interconversions can be used in annulation reactions to form a variety of fused systems. For instance, a 2,5-diaminopyrrole, synthesized from the dichloropyrrole via Buchwald-Hartwig amination, can be condensed with 1,2-dicarbonyl compounds to form pyrrolopyrazines .

The synthesis of porphyrins and related macrocycles represents another area where derivatives of 1H-Pyrrole, 2,5-dichloro- could be utilized hbni.ac.innih.govnih.govrsc.orgsemanticscholar.org. For example, a 2,5-diunsubstituted pyrrole, potentially accessible from the dichlorinated precursor via reduction, could be condensed with aldehydes. More complex, specifically substituted porphyrins could be constructed by first elaborating the 2- and 5-positions of the dichloropyrrole and then using the resulting functionalized pyrrole in a MacDonald-type [2+2] condensation.

Development of Advanced Synthetic Intermediates from 1H-Pyrrole, 2,5-dichloro-

The strategic functionalization of 1H-Pyrrole, 2,5-dichloro- leads to the creation of advanced synthetic intermediates that are valuable for the construction of complex molecules and materials. The ability to introduce two different functional groups at the 2- and 5-positions, either sequentially or through selective reactions, is key to its utility.

For example, a mono-Suzuki coupling reaction on 2,5-dichloropyrrole would yield a 2-aryl-5-chloropyrrole. This intermediate possesses two distinct reactive sites: the remaining chloro group, which can undergo further cross-coupling or nucleophilic substitution, and the C-H bonds on the pyrrole ring for C-H functionalization. This allows for the programmed, stepwise introduction of different substituents.

Similarly, a mono-Sonogashira coupling would produce a 2-alkynyl-5-chloropyrrole. The alkynyl group can participate in various reactions, such as cycloadditions or further cross-coupling, while the chloro group remains available for subsequent transformations.

The products of di-functionalization , such as 2,5-diarylpyrroles or 2,5-dialkynylpyrroles, are themselves important intermediates. These symmetrically substituted pyrroles can be used as monomers in polymerization reactions to create novel conjugated polymers with interesting electronic and optical properties. They can also serve as building blocks for the synthesis of macrocycles and other supramolecular structures.

The following table illustrates the generation of advanced synthetic intermediates from 1H-Pyrrole, 2,5-dichloro-.

| Reaction Sequence | Intermediate Formed | Potential Subsequent Reactions |

| Mono-Suzuki Coupling | 2-Aryl-5-chloropyrrole | Suzuki, Sonogashira, Buchwald-Hartwig, SNAr at C-5; C-H functionalization at C-3/C-4 |

| Mono-Sonogashira Coupling | 2-Alkynyl-5-chloropyrrole | Suzuki, Sonogashira, Buchwald-Hartwig, SNAr at C-5; Cycloadditions on the alkyne |

| Di-Suzuki Coupling | 2,5-Diarylpyrrole | C-H functionalization; Use as a monomer for polymers |

| Di-Sonogashira Coupling | 2,5-Dialkynylpyrrole | Polymerization; Synthesis of macrocycles |

Exploration of Supramolecular Interactions and Self-Assembly of Derivatives

The derivatives of 1H-Pyrrole, 2,5-dichloro- are capable of engaging in a variety of non-covalent interactions, which can be exploited to direct their self-assembly into ordered supramolecular structures. The key interaction motifs are hydrogen bonding and π-π stacking.

The N-H group of the pyrrole ring is a potent hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as carbonyl oxygen atoms or the nitrogen atoms of other heterocycles. Studies on related pyrrole derivatives have demonstrated the formation of well-defined hydrogen-bonded assemblies in the solid state mdpi.com. For instance, in the crystal structure of methyl pyrrole-2-carboxylate, N-H···O hydrogen bonds lead to the formation of chain motifs mdpi.com. Similar interactions can be expected for derivatives of 2,5-dichloropyrrole that incorporate hydrogen bond accepting groups.

In addition to the classic N-H···acceptor interactions, the pyrrole ring can also act as a π-system in N-H···π hydrogen bonds. Studies on the self-aggregates of 2,5-dimethylpyrrole have revealed the presence of such interactions, where the N-H of one molecule points towards the electron-rich π-cloud of another rsc.org. This type of interaction can play a significant role in the packing of pyrrole-containing molecules in both the solid state and in solution.

Furthermore, when the 2- and 5-positions are functionalized with aromatic groups, π-π stacking interactions between these substituents and between the pyrrole rings themselves can become a major driving force for self-assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures, such as sheets, ribbons, or porous networks. The specific nature of the self-assembled structure will be highly dependent on the nature and geometry of the substituents at the 2- and 5-positions.

The table below summarizes the key supramolecular interactions involving derivatives of 1H-Pyrrole, 2,5-dichloro-.

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Hydrogen Bonding | Pyrrole N-H | Carbonyl oxygen, heteroaromatic nitrogen, etc. | Formation of chains, dimers, and other well-defined motifs |

| N-H···π Hydrogen Bonding | Pyrrole N-H | Pyrrole or other aromatic π-system | Contributes to crystal packing and aggregate stability |

| π-π Stacking | Pyrrole ring, aromatic substituents | Pyrrole ring, aromatic substituents | Drives the formation of columnar or lamellar structures |

Theoretical and Computational Chemistry Studies on 1h Pyrrole, 2,5 Dichloro

Electronic Structure and Bonding Analysis of Halogenated Pyrroles

DFT is a widely used computational method for investigating the electronic properties of molecules. Studies on a series of chloropyrroles using DFT with the B3LYP functional and a 6-311++G** basis set have provided valuable data on their ground state properties and relative stabilities. acs.org

The stability of dichloropyrrole isomers has been evaluated, revealing that 2,4-dichloropyrrole is 0.76 kcal/mol more stable than 2,3-dichloropyrrole. acs.orgnih.gov While the specific relative energy for the 2,5-dichloro isomer was noted as part of a larger study, detailed comparisons place it within the context of other chlorinated pyrroles. acs.orgnih.gov These calculations of relative energy (ΔE) are crucial for understanding the thermodynamic landscape of pyrrole (B145914) chlorination. acs.orgnih.gov

Table 1: Calculated Energetic Parameters for Dichloropyrrole Isomers

| Compound | Relative Energy (ΔE) (kcal/mol) | Relative Energy + ZPE (ΔE₀) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |

| 2,4-dichloropyrrole | 0.00 | 0.00 | 0.00 |

| 2,3-dichloropyrrole | 0.76 | 0.71 | 0.79 |

| 2,5-dichloropyrrole | Value not specified in comparative table | Value not specified in comparative table | Value not specified in comparative table |

| 3,4-dichloropyrrole | Value not specified in comparative table | Value not specified in comparative table | Value not specified in comparative table |

Data adapted from a comparative study of chloropyrroles. acs.orgnih.gov The 2,4-isomer was used as the reference for relative energy calculations among dichloropyrroles.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the energy landscapes of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. This allows for detailed predictions of reaction mechanisms, reactivity, and selectivity.

The study of reaction mechanisms at a computational level involves locating the transition state (TS) for a given reaction step and calculating its energy. This provides the activation energy barrier, a key determinant of reaction kinetics. For 1H-Pyrrole, 2,5-dichloro-, key reactions could include further electrophilic substitution, dehalogenation, or N-H functionalization. However, specific studies featuring ab initio or DFT transition state calculations for reactions involving 1H-Pyrrole, 2,5-dichloro- were not identified in the surveyed scientific literature.

Generally, an increase in the number of chlorine atoms on the pyrrole ring leads to an increase in electrophilicity (ω) and chemical potential (χ), indicating higher reactivity. acs.orgnih.gov However, 2,5-dichloropyrrole (2,5-C2Py) is noted as an exception to this trend, showing a slight drop in these values compared to what might be expected from the general trend of increasing chlorination. acs.orgnih.gov A lower value for hardness (η) typically corresponds to higher reactivity. acs.orgnih.gov These descriptors are valuable for predicting how the molecule will behave in chemical reactions, particularly with nucleophiles or electrophiles. acs.orgnih.gov

Table 2: DFT-Calculated Global Reactivity Descriptors for Pyrrole and Selected Chloropyrroles

| Compound | Chemical Potential (χ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| Pyrrole | -3.19 | 6.22 | 0.82 |

| 2-chloropyrrole | -3.53 | 5.86 | 1.07 |

| 3-chloropyrrole | -3.50 | 5.92 | 1.03 |

| 2,5-dichloropyrrole | -3.81 | 5.59 | 1.30 |

| 2,3,4,5-tetrachloropyrrole | -4.68 | 4.64 | 2.36 |

Molecular Dynamics Simulations of 1H-Pyrrole, 2,5-dichloro- in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of 1H-Pyrrole, 2,5-dichloro- could provide insights into its conformational dynamics, solvation properties in different solvents (e.g., water, organic solvents), and its interactions with other molecules or surfaces. At present, specific MD simulation studies focusing on the isolated 1H-Pyrrole, 2,5-dichloro- molecule in various environments are not found in the available literature. Existing research tends to focus on larger, more complex systems where pyrrole derivatives are part of a polymer or a larger biomolecular structure.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

There is a lack of specific computational models developed exclusively for the molecular interactions of 1H-Pyrrole, 2,5-dichloro- derivatives in the current body of scientific literature. While computational models are developed for various pyrrole derivatives to understand their binding to biological targets, research dedicated to the 2,5-dichloro substituted variant is not available.

Specific in silico screening methodologies designed for the discovery of novel analogues of 1H-Pyrrole, 2,5-dichloro- have not been reported in the reviewed scientific literature. Virtual screening campaigns are typically target-specific and are applied to large compound libraries, but a campaign focused on analogues of this particular dichlorinated pyrrole has not been documented.

Data Table: Calculated Thermodynamic Parameters for Dichloropyrrole Isomers

| Compound | Relative Energy (ΔE) (kcal/mol) | Relative Energy including ZPE (ΔE₀) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) |

| 2,3-dichloro-1H-pyrrole | 0.76 | 0.72 | 0.76 |

| 2,4-dichloro-1H-pyrrole | 0.00 | 0.00 | 0.00 |

Data sourced from a computational study on chloropyrroles. epa.gov This table provides a reference for the relative stability of dichloropyrrole isomers.

Advanced Research Applications of 1h Pyrrole, 2,5 Dichloro and Its Derivatives

Role as a Building Block in Complex Organic Synthesis

The unique structural and electronic features of 1H-Pyrrole, 2,5-dichloro- have positioned it as a valuable precursor in the synthesis of intricate organic molecules, including natural products and a wide array of bioactive compounds. Its utility stems from the ability to undergo selective cross-coupling reactions, allowing for the introduction of various substituents at the chlorinated positions.

Natural Product Synthesis

1H-Pyrrole, 2,5-dichloro- and its derivatives are instrumental in the total synthesis of several important natural products, most notably those belonging to the pyrrolnitrin (B93353) and tambjamine families of alkaloids.

Pyrrolnitrin and its Analogues: Pyrrolnitrin, a potent antifungal and antibacterial metabolite isolated from Pseudomonas pyrrocinia, features a dichlorinated phenylpyrrole scaffold. Synthetic strategies toward pyrrolnitrin and its analogues often employ halogenated pyrroles as key intermediates. A versatile approach involves the Suzuki-Miyaura cross-coupling reaction, where a suitably protected and boronylated dichloropyrrole derivative is coupled with a halogenated nitrophenyl partner. This methodology allows for the efficient construction of the core phenylpyrrole structure. The dichloropyrrole precursor serves as a foundational unit, with the chlorine atoms directing the regioselectivity of the coupling reactions and ultimately becoming part of the final natural product structure or its synthetic analogues.

Tambjamine Alkaloids: The tambjamines are a group of marine alkaloids characterized by a bipyrrole structure. The synthesis of various tambjamine analogues relies on the construction of functionalized 2,2'-bipyrrole-5-carboxaldehyde intermediates. Halogenated pyrroles, including dichlorinated derivatives, can serve as precursors to these key bipyrrole units through strategic cross-coupling reactions. The chlorine atoms provide handles for palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to form the crucial bipyrrole linkage. Subsequent functional group manipulations then lead to the diverse array of naturally occurring tambjamines.

The following table summarizes the role of 1H-Pyrrole, 2,5-dichloro- in the synthesis of these natural products:

| Natural Product Class | Key Synthetic Strategy Involving Dichloropyrrole | Role of 1H-Pyrrole, 2,5-dichloro- |

| Pyrrolnitrin | Suzuki-Miyaura Cross-Coupling | Serves as a core building block for the phenylpyrrole skeleton. |

| Tambjamine Alkaloids | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) | Precursor for the formation of the 2,2'-bipyrrole (B130514) core structure. |

Synthesis of Bioactive Compounds (Focus on Synthesis Methodologies)

Beyond natural product synthesis, 1H-Pyrrole, 2,5-dichloro- is a valuable starting material for the generation of libraries of novel bioactive compounds for drug discovery. The presence of two reactive chlorine atoms allows for the systematic and combinatorial introduction of a wide range of substituents, leading to diverse molecular scaffolds with potential therapeutic applications.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone methodology for the functionalization of 1H-Pyrrole, 2,5-dichloro-. By reacting the dichloropyrrole with various aryl or heteroaryl boronic acids or esters, a diverse library of 2,5-diarylpyrroles can be synthesized. These compounds are of significant interest in medicinal chemistry as they can mimic the structures of known pharmacophores or present novel frameworks for biological screening. The reaction conditions can be tuned to achieve either mono- or di-substitution, providing further control over the final molecular structure.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. Starting from 1H-Pyrrole, 2,5-dichloro-, a variety of primary and secondary amines can be introduced at the 2- and 5-positions. This leads to the synthesis of 2,5-diaminopyrrole derivatives, which are precursors to compounds with potential applications as enzyme inhibitors or receptor ligands.

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the dichloropyrrole with terminal alkynes. The resulting 2,5-dialkynylpyrroles can be further elaborated into more complex structures or may themselves exhibit interesting biological activities, such as antimicrobial or cytotoxic properties.

The following table outlines key synthetic methodologies for creating bioactive compounds from 1H-Pyrrole, 2,5-dichloro-:

| Synthesis Methodology | Reagents and Conditions | Resulting Bioactive Scaffold |

| Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Palladium catalyst, Base | 2,5-Diarylpyrroles |

| Buchwald-Hartwig Amination | Primary/secondary amines, Palladium catalyst, Base | 2,5-Diaminopyrroles |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | 2,5-Dialkynylpyrroles |

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of 1H-Pyrrole, 2,5-dichloro- make it an intriguing building block for the development of advanced organic materials. The electron-withdrawing nature of the chlorine atoms can be exploited to tune the electronic properties of pyrrole-based polymers and small molecules, while the reactive C-Cl bonds provide a versatile platform for polymerization and functionalization.

Synthesis of Conductive Polymers Incorporating Pyrrole (B145914) Units

Polypyrrole is an intrinsically conducting polymer that has been extensively studied for its applications in various electronic devices. The incorporation of 2,5-dichloro-1H-pyrrole units into polymer chains offers a strategy to modify the properties of these materials.

Electropolymerization: While the electropolymerization of pyrrole is a well-established method for producing conductive films, the presence of electron-withdrawing chloro substituents on the pyrrole ring can influence the polymerization process. The oxidation potential of 2,5-dichloropyrrole is expected to be higher than that of unsubstituted pyrrole, which can affect the polymerization conditions and the morphology of the resulting polymer film. The resulting poly(2,5-dichloropyrrole) would exhibit altered electronic properties, potentially leading to enhanced stability and different conductivity levels compared to pristine polypyrrole.

Chemical Polymerization: Chemical oxidative polymerization of 2,5-dichloropyrrole using oxidizing agents such as iron(III) chloride can also be employed to synthesize poly(2,5-dichloropyrrole). The properties of the resulting polymer, including its conductivity and processability, would be influenced by the presence of the chlorine atoms on the polymer backbone. These chlorine atoms could also serve as reactive sites for post-polymerization modification, allowing for further tuning of the material's properties.

Development of Pyrrole-Based Organic Semiconductors

Pyrrole-containing materials are promising candidates for organic semiconductors due to the electron-rich nature of the pyrrole ring. However, this high electron density can also lead to instability. The introduction of electron-withdrawing groups like chlorine in 1H-Pyrrole, 2,5-dichloro- can help to stabilize the pyrrole core and lower the energy levels of the highest occupied molecular orbital (HOMO), which is beneficial for creating more stable p-type organic semiconductors.

Fused-Ring Systems: 1H-Pyrrole, 2,5-dichloro- can serve as a precursor for the synthesis of fused-ring systems that are highly desirable for organic electronics. For instance, it can be used to construct dithienopyrrole (DTP) or other fused heteroaromatic structures through intramolecular cyclization reactions following cross-coupling at the 2- and 5-positions. These fused systems exhibit enhanced planarity and intermolecular interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs).

Donor-Acceptor Copolymers: The dichloropyrrole unit can be incorporated into donor-acceptor (D-A) copolymers for organic semiconductor applications. In such architectures, the electron-deficient nature of the dichloropyrrole moiety can be paired with electron-rich units to create materials with tailored electronic band gaps and charge transport properties. The chlorine atoms provide convenient handles for polymerization reactions like Suzuki or Stille coupling to build the polymer backbone.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The ability to tune the electronic and optical properties of pyrrole-based materials through halogenation makes 1H-Pyrrole, 2,5-dichloro- a potentially valuable building block for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

OLEDs: In OLEDs, materials with specific energy levels are required for efficient charge injection, transport, and recombination to produce light. The electron-withdrawing chlorine atoms in 2,5-dichloropyrrole can be used to modify the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of pyrrole-based emitters or host materials. This tuning of the frontier molecular orbitals is critical for optimizing device performance, including efficiency and color purity.

Organic Solar Cells: In organic solar cells, the power conversion efficiency is highly dependent on the electronic properties of the donor and acceptor materials. Halogenation is a known strategy to modulate the energy levels and improve the performance of materials in OSCs. By incorporating 2,5-dichloropyrrole into the design of donor or acceptor molecules, it is possible to fine-tune their absorption spectra to better match the solar spectrum and to optimize the energy level alignment for efficient charge separation and collection. The chlorine atoms can also influence the molecular packing and morphology of the active layer, which are critical factors for achieving high-performance solar cells.

Catalytic Applications and Ligand Design

The pyrrole moiety is a valuable scaffold in the field of catalysis, primarily due to its electronic properties and the ability of the pyrrolic nitrogen to act as an anionic donor, which can stabilize transition metal centers in various oxidation states. This section explores the design of ligands derived from the pyrrole core for transition metal catalysis and investigates the specific role of 1H-Pyrrole, 2,5-dichloro- in this domain.

Design of Pyrrole-Based Ligands for Transition Metal Catalysis

The design of ligands is a cornerstone of homogeneous catalysis, and the pyrrole ring offers a versatile platform for creating robust and tunable ligand architectures. A prominent class of these are pincer ligands, which are tridentate molecules that bind to a metal center in a meridional fashion. iucr.org Pyrrole-based pincer ligands typically feature a central anionic pyrrolide donor, flanked by two neutral donor arms, commonly containing phosphorus (PNP), silicon (PSiP), or nitrogen (NNN) atoms. nd.edursc.orgmdpi.com

The synthesis of these ligands often starts from a substituted pyrrole. For example, PNP-type pincer ligands can be synthesized from 2,5-bis(halomethyl)pyrrole derivatives, which are then reacted with secondary phosphines. nd.edursc.org The electronic and steric properties of the resulting metal complex can be finely tuned by modifying the substituents on the donor atoms (e.g., phenyl, cyclohexyl, isopropyl, or tert-butyl groups on the phosphine) or on the pyrrole ring itself. acs.orgacs.org This tunability is crucial for optimizing catalytic activity and selectivity for specific chemical transformations. mdpi.com

Iron complexes featuring pyrrole-based PNP ligands have demonstrated significant versatility. nd.edu Depending on the ancillary ligands and the iron oxidation state, these complexes can adopt various geometries from square-planar to octahedral and exhibit different spin states. acs.orgacs.org For instance, iron(II) complexes have been synthesized and characterized as potential precursors for catalysts in reactions like nitrogen fixation, where an iron-dinitrogen complex was found to effectively transform nitrogen gas into ammonia (B1221849) and hydrazine (B178648). rsc.org

Nickel complexes with pyrrole-based PNP pincer ligands have been successfully employed as precatalysts for C–S cross-coupling reactions. acs.org These catalysts are effective for coupling aryl iodides with thiols. acs.org Mechanistic studies suggest that the active catalytic species is a reduced Ni(I) complex, formed from the Ni(II) precatalyst. acs.org Furthermore, both symmetrical (PNP) and unsymmetrical (PNN) pyrrole-based nickel pincer complexes have been evaluated in the polymerization of norbornene, with the N-donor-rich PNN complexes showing higher activity. mdpi.com

Rhodium and Iridium complexes supported by pyrrole-based pincer ligands have also been explored for various catalytic applications. nii.ac.jpresearchgate.net These noble metal complexes are active in dehydrogenation reactions and have been investigated for small molecule activation. researchgate.netrsc.org The rigid and well-defined coordination sphere provided by the pincer ligand stabilizes the metal center, enabling challenging catalytic cycles. researchgate.net

Table 1: Examples of Transition Metal Complexes with Pyrrole-Based Pincer Ligands

| Complex | Metal | Ligand Type | Notable Application/Feature |

|---|---|---|---|

[FeCl(py)(CyPNP)] |

Iron (II) | PNP | Precursor to various Fe(I) and Fe(0) complexes. acs.org |

[NiCl(P2R Pyr)] |

Nickel (II) | PNP | Precatalyst for Kumada coupling and C-S cross-coupling. acs.org |

[(tBuPNP)FeN2] |

Iron (I) | PNP | Dinitrogen complex; catalyst for nitrogen fixation. rsc.orgacs.org |

[(iPrPPy)2Si]PdCl |

Palladium (II) | PSiP | Well-defined complex for studying ligand electronic properties. rsc.org |

Pyrrole-based PNP-Ir Complexes |

Iridium | PNP | Catalysts for transfer dehydrogenation of alkanes. nii.ac.jprsc.org |

Research on 1H-Pyrrole, 2,5-dichloro- as a Precatalyst or Catalyst Component

While the pyrrole framework is integral to advanced ligand design, scientific literature does not extensively report on the direct use of the simple molecule 1H-Pyrrole, 2,5-dichloro- as a precatalyst or a primary catalyst component. The high electron density that makes the pyrrole ring useful in ligands also makes it susceptible to reactions like oxidation or polymerization under catalytic conditions, especially without stabilizing bulky substituents. nih.gov

Research on chlorinated pyrroles in catalysis tends to focus on their synthesis or their incorporation into more complex, functionalized structures. For example, methods exist for the synthesis of 2,5-dichloro-3,4-diformyl-(N-substituted phenyl)pyrroles. These more elaborate molecules are designed as precursors for further synthetic transformations, although their specific applications in catalysis are not detailed. The presence of chloro-substituents on the pyrrole ring is known to influence the electronic properties of the molecule, generally making the ring more electron-poor. acs.org While this can enhance stability against oxidation, it may also alter the coordination properties in a way that has not yet been systematically exploited for catalysis with the parent 1H-Pyrrole, 2,5-dichloro-. The selective synthesis of chlorinated pyrroles can itself be challenging, often requiring strong electrophilic reagents that can lead to polyhalogenated products. nih.govcdnsciencepub.com The potential for 1H-Pyrrole, 2,5-dichloro- to serve as a building block for new catalytic systems remains an area open to future investigation.

Analytical Chemistry Methodologies Utilizing 1H-Pyrrole, 2,5-dichloro- (as a reagent/probe)

The application of 1H-Pyrrole, 2,5-dichloro- specifically as an analytical reagent or probe is not well-documented in current research. However, the broader class of pyrrole derivatives has found significant utility in analytical chemistry, particularly in the development of fluorescent probes and sensors.

The pyrrole core is a key component of many fluorophores, such as diketopyrrolopyrroles (DPP) and BODIPY dyes. mdpi.comacs.org These compounds are characterized by high fluorescence quantum yields, excellent photostability, and tunable photophysical properties, making them ideal for creating chemical sensors. nih.govresearchgate.net For instance, DPP-based fluorescent probes have been designed for the sensitive and selective detection of various species, including anions like sulfite, by incorporating a reactive site that triggers a change in fluorescence upon binding. mdpi.com Similarly, pyrrole-based motifs have been optimized to act as fluorescent probes for biological targets like the COX-2 enzyme. nih.gov

Another area of analytical relevance is the detection of pyrrole derivatives themselves. For example, 1H-Pyrrole-2,5-diones (maleimides), which are degradation products of chlorophyll, are used as palaeoenvironmental indicators, and sensitive methods like two-dimensional gas chromatography time-of-flight mass spectrometry have been developed for their analysis in environmental samples. Furthermore, a postcolumn photochemical reaction detection system for HPLC has been developed based on the reaction of 3-substituted pyrroles with singlet molecular oxygen, allowing for the sensitive determination of compounds that act as photosensitizers. acs.org

These examples highlight the potential of the pyrrole scaffold in analytical methodologies. However, these applications typically rely on pyrroles functionalized with specific reactive groups or integrated into larger conjugated systems to achieve the desired sensing and signaling properties. The simple structure of 1H-Pyrrole, 2,5-dichloro- lacks these features, which may explain the current absence of its use as a specialized analytical reagent or probe in the literature.

Environmental Research Perspectives on 1h Pyrrole, 2,5 Dichloro

Environmental Occurrence and Distribution Studies of Halogenated Pyrroles

The detection of halogenated organic compounds in environmental matrices such as soil, water, and air can be challenging. Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are often required to identify and quantify these compounds at low concentrations researchgate.net. Given the persistence of some halogenated compounds, it is plausible that 1H-Pyrrole, 2,5-dichloro- could be present in environments impacted by industrial activities where it may be used as an intermediate in chemical synthesis chemscene.com. Future environmental monitoring studies should consider including a broader range of halogenated nitrogen heterocycles to better assess their prevalence.

Biodegradation Pathways and Microbial Transformations

The biodegradation of 1H-Pyrrole, 2,5-dichloro- has not been specifically detailed in scientific literature. However, research on the microbial degradation of other chlorinated aromatic and heterocyclic compounds can provide insights into potential transformation pathways. Microorganisms have evolved diverse enzymatic systems to break down xenobiotic compounds, often as a means of obtaining carbon and energy researchgate.net.

For chlorinated aromatic compounds, biodegradation can proceed under both aerobic and anaerobic conditions researchgate.net. Aerobic degradation pathways often involve the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. Anaerobic degradation frequently occurs via reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms.

Based on the degradation pathways of similar compounds, the microbial transformation of 1H-Pyrrole, 2,5-dichloro- could potentially lead to a variety of intermediate products. For instance, the biodegradation of pyridine (B92270) by Arthrobacter sp. involves ring cleavage and results in the formation of succinic acid nih.gov. The degradation of 4-chloroacetophenone by a mixed microbial culture was found to produce 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol (B124253) as metabolites nih.gov.

For 1H-Pyrrole, 2,5-dichloro-, a plausible initial step in aerobic degradation could be hydroxylation of the pyrrole (B145914) ring, followed by dechlorination. Potential microbial degradation products could therefore include monochlorinated pyrroles, hydroxylated dichloropyrroles, and eventually, non-halogenated ring cleavage products. In anaerobic environments, reductive dechlorination would likely produce monochlorinated pyrroles as initial intermediates.

Table 1: Plausible Microbial Degradation Products of 1H-Pyrrole, 2,5-dichloro- (Hypothetical)

| Degradation Pathway | Potential Intermediate Products |

|---|---|

| Aerobic | Monochlorinated pyrroles |

| Hydroxylated dichloropyrroles | |

| Dichlorocatechol analogs | |

| Ring cleavage products (e.g., chlorinated maleimides) |

| Anaerobic | Monochlorinated pyrroles |

The enzymatic mechanisms for the degradation of chlorinated compounds are diverse. Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds techexplorist.com. These enzymes can function through various mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. has been shown to convert chlorinated nitroaromatic compounds techexplorist.com.

The initial attack on the pyrrole ring could be catalyzed by a monooxygenase, similar to the flavin-dependent monooxygenase system involved in pyridine degradation nih.gov. Following this, dehalogenases could remove the chlorine atoms. The specific enzymes involved would depend on the microbial species and the environmental conditions.

Photodegradation and Chemical Transformation in Environmental Matrices

Halogenated organic compounds can undergo photodegradation in the presence of sunlight nih.gov. The rate and extent of photodegradation are influenced by factors such as the chemical structure of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers.

The photolysis of chlorinated organic compounds can occur through direct absorption of UV light or through indirect mechanisms involving reactive oxygen species. For instance, the degradation of the pesticide ronidazole (B806) can be achieved through UV irradiation and a combined UV/chlorine process mdpi.com. Similarly, the UV-chlorine process has been shown to be effective in degrading various micropollutants in reclaimed water mdpi.comrsc.org. While specific studies on the photodegradation of 1H-Pyrrole, 2,5-dichloro- are lacking, research on the photolysis of 2,5-dimethylpyrrole suggests that N-H bond cleavage is a primary dissociation pathway upon UV excitation chemscene.com. It is likely that the carbon-chlorine bonds in 1H-Pyrrole, 2,5-dichloro- would also be susceptible to photolytic cleavage.

Fate and Transport Research in Aquatic and Terrestrial Systems

The environmental fate and transport of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine how a compound will distribute between different environmental compartments, including water, soil, and air.

Limited data is available for the physicochemical properties of 1H-Pyrrole, 2,5-dichloro-. However, some estimated values can be used to predict its environmental behavior. The octanol-water partition coefficient (LogP or Log Kow) is a key parameter for assessing a chemical's tendency to sorb to soil and sediment or to bioaccumulate in organisms. A higher LogP value indicates greater hydrophobicity.